The compound is classified as a fatty amide and is recognized for its flavoring and cooling properties in various consumer products .
The synthesis of 2-Isopropyl-N,2,3-trimethylbutanamide can be achieved through several methods, with the Ritter reaction being one of the most prominent techniques. The process involves the following steps:
This method allows for high yields of the desired compound while minimizing by-products.
The molecular structure of 2-Isopropyl-N,2,3-trimethylbutanamide can be described as follows:
The chemical behavior of 2-Isopropyl-N,2,3-trimethylbutanamide includes:
The mechanism of action for 2-Isopropyl-N,2,3-trimethylbutanamide primarily involves its interaction with sensory receptors in the oral cavity and skin:
The physical and chemical properties of 2-Isopropyl-N,2,3-trimethylbutanamide are critical for its application:
Property | Value |
---|---|
Appearance | White crystalline powder |
Melting Point | 58-61 °C |
Boiling Point | 83-85 °C at reduced pressure |
Density | Approximately 0.9419 g/cm³ |
Vapor Pressure | Approximately 0.3-0.32 Pa at 25 °C |
Solubility | Water solubility ~7 g/L at 20 °C |
Odor | Mild cooling mentholic minty |
These properties indicate its suitability for various applications while maintaining stability under standard conditions .
The applications of 2-Isopropyl-N,2,3-trimethylbutanamide are diverse:
2-Isopropyl-N,2,3-trimethylbutanamide, commonly designated WS-23, emerged as a synthetic cooling agent in the late 20th century amid efforts to identify alternatives to natural coolants like menthol. Its discovery is attributed to systematic investigations into N-alkylated tertiary amides, driven by the need for compounds with enhanced stability and sensory properties. The first documented synthesis appeared in the 1970s–1980s through collaborations between flavor manufacturers and academic institutions, though specific discovery records remain proprietary [1]. Industrial production scaled rapidly after the 1990s, coinciding with patents for applications in oral care and confectionery. The compound received regulatory validation with assignments of FEMA 3804 (Flavor and Extract Manufacturers Association) and JECFA 1595 (Joint FAO/WHO Expert Committee on Food Additives), cementing its use in consumables [7] .
Table 1: Key Historical Milestones of 2-Isopropyl-N,2,3-trimethylbutanamide
Year Range | Development Phase | Significance |
---|---|---|
1970s–1980s | Initial Synthesis | Identification as a high-potency cooling agent |
1990s | Industrial Scale-Up | Adoption in food, oral care, and tobacco products |
Post-2000 | Regulatory Approvals (FEMA/JECFA) | Global clearance for use in consumables |
The compound is systematically named 2-isopropyl-N,2,3-trimethylbutanamide, reflecting its IUPAC-standardized structure: a butanamide backbone with methyl groups at positions 2 and 3, an isopropyl moiety at position 2, and an N-methyl substitution [2]. Its molecular formula is C₁₀H₂₁NO (molecular weight: 171.28 g/mol). Alternative designations include WS-23 (industry code), FEMA 3804, and CAS 51115-67-4 [1] [5].
Structurally, it belongs to the N-acyl amine subclass of fatty amides, characterized by a tertiary carbon center bonded to both the isopropyl group and the amide functionality. This configuration enables binding to transient receptor potential melastatin 8 (TRPM8) ion channels, eliciting cooling sensations without menthol’s pungency [6]. Key properties include:
Table 2: Systematic Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | N,2,3-trimethyl-2-(propan-2-yl)butanamide |
Chemical Synonyms | WS-23; FEMA 3804; Trimethyl isopropyl butanamide |
CAS Registry Number | 51115-67-4 |
Molecular Formula | C₁₀H₂₁NO |
Canonical SMILES | CC(C)C(C)(C(C)C)C(=O)NC |
Industrial Impact: WS-23 is a cornerstone coolant in food, cosmetics, and pharmaceuticals due to its odorless profile, thermal resilience, and synergy with flavors. It imparts intense cooling at 30–100 ppm—far below menthol’s effective concentration—reducing formulation costs . Major corporations (e.g., Procter & Gamble, Mars) utilize it in chewing gums, toothpaste, e-cigarettes, and skincare for its prolonged effect (15–30 minutes) and stability under processing conditions [7] .
Academic Research: Studies focus on its mechanistic behavior and toxicological profile. Notably, inhalation toxicology research (OECD Guideline-compliant) established a No Observed Adverse Effect Level exceeding 342.85 mg/m³ in rats, supporting its safety in aerosolized products like e-liquids [4]. Research also explores its structure-activity relationships among the "WS-series" coolants (e.g., WS-3, WS-12), where WS-23’s balanced potency and low irritation define its dominance [6] . Current investigations target its interactions with thermoreceptors and potential biomedical applications, such as non-opioid analgesics [4].
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